Lipophilicity Shift: Target LogP −0.71 vs. 1-Azetidinyl Regioisomer LogP −1.25
The 3-azetidinyl substitution on the pyrrolidine-2,5-dione core (hydrochloride salt) yields a computed LogP of −0.71, in contrast to the 1-azetidinyl regioisomer (free base, CAS 1493157-01-9) which reports a computed LogP of −1.25 . This ΔLogP of +0.54 units indicates that the target compound is approximately 3.5× more lipophilic than its regioisomer, a consequence of moving the azetidine from the imide nitrogen to the 3-position carbon, which eliminates the electron-withdrawing resonance effect of the imide on the azetidine ring system.
| Evidence Dimension | Partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = −0.71 (Leyan, in-house computed value) |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9): LogP = −1.25 (Fluorochem, computed) |
| Quantified Difference | ΔLogP = +0.54 (target is ~3.5× more lipophilic by partition ratio) |
| Conditions | Computed logP values as reported on vendor technical datasheets; measurement algorithms may differ between sources |
Why This Matters
A 0.54 log unit difference in lipophilicity can shift predicted passive membrane permeability by approximately 3- to 5-fold, directly influencing cell-based assay exposure and fragment hit progression decisions.
